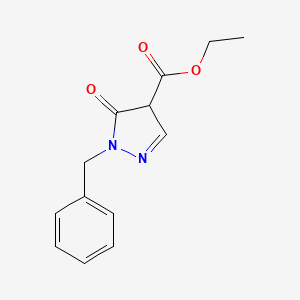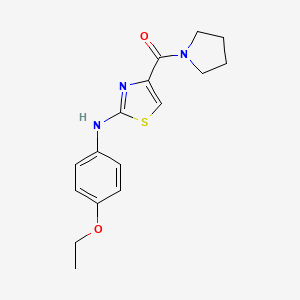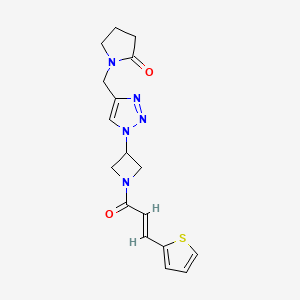
1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide is a synthetic organic molecule, characterized by its complex structure incorporating a pyrrolidine core, a cyclohexyl ring, and a pyrimidinyl group. It finds application in various fields including pharmaceutical research, organic synthesis, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide typically involves multi-step organic synthesis procedures. One common approach includes:
Formation of the pyrrolidine ring: : Starting from suitable precursors such as a 1-methyl-2-pyrrolidone derivative.
Functionalization: : Oxidation to introduce the oxo group at the 5-position.
Substitution: : Introducing the pyrimidinyl group through a nucleophilic substitution reaction.
Cyclohexyl incorporation: : Attaching the cyclohexyl moiety via a coupling reaction, often employing a palladium-catalyzed cross-coupling method.
Industrial Production Methods: In industrial settings, the production process is optimized to improve yield and purity. Common techniques include high-performance liquid chromatography (HPLC) for purification and the use of automated synthesizers to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide undergoes several types of chemical reactions including:
Oxidation: : The oxo group can be targeted for further oxidation reactions.
Reduction: : The compound can undergo reductive reactions, particularly at the pyrimidinyl and cyclohexyl moieties.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible.
Oxidizing agents: : Potassium permanganate or chromium trioxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products: Depending on the reaction conditions, the major products include derivatives with modified functional groups, which are often intermediates for further chemical transformations.
Scientific Research Applications
1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide is employed in various scientific research fields:
Chemistry: : As a precursor for synthesizing more complex molecules.
Biology: : Studied for its interactions with enzymes and proteins, and its potential as a bioactive molecule.
Medicine: : Investigated for therapeutic potential, particularly in targeting specific biochemical pathways.
Industry: : Utilized in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. It can modulate the activity of enzymes or receptors through:
Binding to active sites: : Alters the conformation and activity of the target protein.
Pathways involved: : May impact signal transduction pathways, influencing cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds:
1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide: : Differing only in the position of the carboxamide group.
1-methyl-5-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide: : Where the pyrimidinyl group is replaced by a pyrazinyl group.
1-ethyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide: : With an ethyl group instead of a methyl group.
Uniqueness: What sets 1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide apart is its specific configuration and the functional interplay between its diverse chemical groups, making it a versatile and potent compound in various research and industrial applications.
Fascinating stuff, eh?
Properties
IUPAC Name |
1-methyl-5-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-20-10-11(9-14(20)21)15(22)19-12-3-5-13(6-4-12)23-16-17-7-2-8-18-16/h2,7-8,11-13H,3-6,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLACZTZLMOKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide](/img/structure/B2964432.png)


![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964440.png)
![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2964442.png)
![N-[(2S)-2-(Dimethylamino)propyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2964443.png)


![Methyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2964447.png)

![2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2964449.png)



